molecular formula C12H12ClN3OS B7586872 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

カタログ番号 B7586872
分子量: 281.76 g/mol
InChIキー: UYVWGLNNPMTKBM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of cancer cells.

作用機序

BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of cancer cells. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide binds to the ATP-binding site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the suppression of cancer cell growth and proliferation, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other cancer therapies. It has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also some limitations to using 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide in lab experiments, including the need for careful dosing and monitoring to avoid toxicity, and the potential for drug resistance to develop over time.

将来の方向性

There are several potential future directions for the development of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide and other BTK inhibitors. These include the development of combination therapies with other cancer drugs, the identification of biomarkers to predict response to treatment, and the exploration of new indications for BTK inhibitors beyond cancer. Additionally, there is ongoing research into the development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties.

合成法

The synthesis of 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide involves several steps, starting from the reaction of 4-chloro-3-nitrobenzoic acid with N-methyl glycine. The resulting compound is then reacted with thioamide to form the thiazole moiety. The final step involves the reaction of the thiazole compound with 4-chloro-N-(3-hydroxypropyl)benzamide to form 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide.

科学的研究の応用

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro and in vivo studies have shown that 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide inhibits BTK activity, leading to the suppression of cancer cell growth and proliferation. 4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

特性

IUPAC Name

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-14-12(17)8-2-3-10(13)11(4-8)15-5-9-6-18-7-16-9/h2-4,6-7,15H,5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVWGLNNPMTKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)NCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methyl-3-(1,3-thiazol-4-ylmethylamino)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。